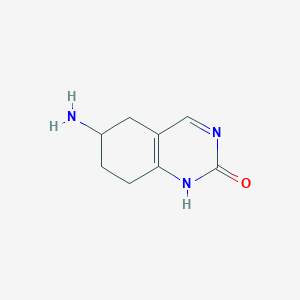

6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol

Description

Historical Context and Significance of Quinazoline (B50416) and Tetrahydroquinazoline (B156257) Scaffolds in Synthetic Chemistry

The quinazoline scaffold, a bicyclic compound consisting of a benzene ring fused to a pyrimidine (B1678525) ring, has a rich history in synthetic chemistry. Since its initial synthesis, the quinazoline core has been identified in over 200 naturally occurring alkaloids and has become a privileged structure in drug discovery. Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The partially saturated derivatives, tetrahydroquinazolines, retain significant biological potential while offering a three-dimensional geometry that can be advantageous for interacting with biological targets. The development of synthetic routes to access these scaffolds has been a continuous area of research, with methods evolving to allow for the creation of diverse libraries of substituted tetrahydroquinazolines. These synthetic efforts are crucial for exploring the structure-activity relationships of this important class of compounds.

Overview of Research Trajectories for 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol and Related Derivatives

While specific research on this compound is not extensively documented in publicly available literature, significant research has been conducted on closely related 6-amino-5,6,7,8-tetrahydroquinazoline derivatives. A notable area of investigation is their potential as inhibitors of human topoisomerase II, a validated target for anticancer drugs. Researchers have developed a novel class of 6-amino-tetrahydroquinazoline derivatives that act as potent topoisomerase II inhibitors without causing the DNA damage associated with current chemotherapeutics, which can lead to secondary leukemias.

Furthermore, the broader class of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has been explored for other therapeutic applications. Studies have shown that these compounds can exhibit antitubercular and antidiabetic activities. The research trajectory for these derivatives involves the synthesis of various analogues and their subsequent screening for biological activity, often using in silico methods like molecular docking to predict their interactions with specific biological targets. mdpi.comresearchgate.netresearchgate.net

The following table provides an overview of the biological activities investigated for derivatives of the 6-Amino-5,6,7,8-tetrahydroquinazoline scaffold:

| Biological Activity Investigated | Target | Potential Application |

| Topoisomerase II Inhibition | Human Topoisomerase IIα | Anticancer Therapy |

| Antitubercular Activity | Mycobacterium tuberculosis enzymes (e.g., DHFR) | Treatment of Tuberculosis |

| Antidiabetic Activity | β-glucosidase | Management of Diabetes |

Academic Rationale for Investigating the this compound Chemotype

The academic rationale for investigating the this compound chemotype and its derivatives is multifaceted. The core tetrahydroquinazoline scaffold is a proven pharmacophore, present in numerous biologically active compounds. The addition of an amino group at the 6-position and a hydroxyl group at the 2-position introduces key functional groups that can participate in hydrogen bonding and other interactions with biological targets, potentially leading to enhanced potency and selectivity.

The interest in this chemotype is driven by the need for novel therapeutic agents with improved efficacy and safety profiles. For instance, the development of non-poisonous topoisomerase II inhibitors from the 6-amino-tetrahydroquinazoline class addresses a critical unmet need in cancer chemotherapy. Similarly, the exploration of these compounds for antitubercular and antidiabetic applications is motivated by the growing global health burden of these diseases. The structural diversity that can be achieved through derivatization of the this compound core allows for the systematic exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry research.

The following table details the key structural features of the this compound chemotype and their potential contributions to biological activity:

| Structural Feature | Potential Contribution to Biological Activity |

| Tetrahydroquinazoline Core | Provides a rigid scaffold for the presentation of functional groups in a defined three-dimensional space. |

| 6-Amino Group | Can act as a hydrogen bond donor and acceptor, and a site for further chemical modification. |

| 2-Hydroxyl Group | Can participate in hydrogen bonding and may influence the compound's solubility and metabolic stability. |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

InChI |

InChI=1S/C8H11N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h4,6H,1-3,9H2,(H,10,11,12) |

InChI Key |

XBLDEXYVLSLNKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1N)C=NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Amino 5,6,7,8 Tetrahydroquinazolin 2 Ol and Its Analogs

General Synthetic Strategies for Tetrahydroquinazolines

The construction of the tetrahydroquinazoline (B156257) skeleton can be achieved through several key synthetic approaches, including cyclization reactions, condensation reactions, and multicomponent reactions. These methods offer versatile pathways to this important heterocyclic motif.

Cyclization reactions are a cornerstone in the synthesis of tetrahydroquinazolines. These reactions typically involve the formation of one or more rings from a pre-functionalized acyclic or partially cyclic precursor. A common strategy involves the intramolecular reductive cyclization of ortho-nitrochalcones, which can be converted to tetrahydroquinolines under catalytic hydrogenation conditions. nih.gov The choice of solvent can be crucial in these reactions, with dichloromethane (B109758) often providing good selectivity and yields. nih.gov

Another approach is the inverse-electron-demand aza-Diels-Alder reaction, which allows for the diastereoselective synthesis of functionalized tetrahydroquinoline derivatives. researchgate.net This method has been successfully employed to create diverse quinoline (B57606) scaffolds. researchgate.net Additionally, tandem cyclization reactions, such as those involving o-hydroxyphenyl enaminones with 1,3,5-triazinanes catalyzed by Sc(OTf)3, can generate distinct annulated products. researchgate.net The outcome of such reactions is often influenced by the electronic properties of the reactants. researchgate.net Metal-catalyzed processes, including those using iridium and copper, have also been developed for the asymmetric [4+2] cycloaddition to produce chiral tetrahydroquinazolines in good yields and high enantioselectivities. organic-chemistry.org

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to the synthesis of many heterocyclic compounds, including tetrahydroquinazolines. libretexts.orglabxchange.orgyoutube.com A prevalent method is the Claisen-Schmidt condensation, which can be followed by a reductive intramolecular cyclization to yield tetrahydroquinolines. iastate.eduosti.gov This one-pot tandem reaction can be achieved with easily accessible precursors like 2-nitrobenzaldehyde (B1664092) and acetophenone, offering quantitative conversion. iastate.eduosti.gov

The reaction of two amino acids exemplifies a condensation reaction where a peptide bond is formed with the removal of a water molecule, a principle that can be extended to the formation of heterocyclic rings. libretexts.org In the context of quinazoline (B50416) synthesis, the reaction between an amine and a carbonyl group is a key step. nih.gov For instance, the condensation of an aniline (B41778) with ethyl glyoxalate can lead to the formation of an α-iminoester, a precursor for quinazoline derivatives through a cascade Imino-Diels-Alder reaction. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. thieme-connect.comorganic-chemistry.orgnih.govfrontiersin.org This approach is valued for its atom economy, reduced waste, and the ability to rapidly generate molecular diversity. nih.govfrontiersin.org

Several named MCRs are utilized in the synthesis of quinoline and related heterocyclic structures. The Doebner reaction, for example, is a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The Povarov reaction, an imino-Diels-Alder reaction, is another powerful tool for constructing tetrahydroquinoline derivatives from anilines, aldehydes, and dienophiles. nih.govresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also prominent in generating complex molecular scaffolds. nih.gov These reactions are highly convergent, allowing for the assembly of intricate molecules from simple starting materials in a single operation. nih.gov

Specific Synthetic Routes for 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol Derivatives

While general methods provide access to the broader class of tetrahydroquinazolines, specific strategies have been developed to synthesize derivatives of this compound, a scaffold of particular interest.

A notable and efficient method for the synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.govnih.govresearchgate.net This approach is advantageous due to its mild reaction conditions, high yields, and straightforward workup compared to other methods. nih.govresearchgate.net The resulting tetrahydroquinazoline derivatives often bear protecting groups that can be readily cleaved, allowing for further functionalization. nih.govnih.gov

The mechanism of this cyclocondensation is proposed to be a cascade process initiated by the Michael addition of the guanidine (B92328) moiety of the α-aminoamidine to one of the olefinic bonds of the diarylidencyclohexanone enone fragment. nih.gov Unlike some syntheses of 2-aminopyrimidines from chalcones and guanidine hydrochloride that require an external oxidizing agent, in this case, aromatization of the dihydropyrimidine (B8664642) intermediate occurs via aerial oxidation. nih.gov

The reaction conditions for the α-aminoamidine-mediated cyclocondensation have been optimized to achieve high yields. nih.govresearchgate.net Typically, the reaction is carried out by heating a solution of the protected α-aminoamidine acetate (B1210297) and the corresponding diarylidencyclohexanone in pyridine (B92270) at 100 °C for 24 hours. nih.gov This procedure has been shown to produce a series of substituted 5,6,7,8-tetrahydroquinazolines in yields ranging from 47% to 80%. nih.govresearchgate.net

After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under vacuum. The crude product is then purified by filtration and washing with methanol (B129727). nih.gov This method represents an advancement over previous procedures that utilized guanidine hydrochloride and a strong base like NaH in DMF, which resulted in significantly lower yields (19–28%). nih.gov

The following table summarizes the reagents and yields for the synthesis of several substituted 5,6,7,8-tetrahydroquinazolines via this method. researchgate.net

| Entry | α-Aminoamidine | Diarylidencyclohexanone | Product | Yield (%) |

| 1 | 1a | 2a | 3a | 75 |

| 2 | 1a | 2b | 3b | 80 |

| 3 | 1a | 2c | 3c | 72 |

| 4 | 1a | 2d | 3d | 78 |

| 5 | 1e | 2a | 3e | 47 |

| 6 | 1e | 2b | 3f | 55 |

| 7 | 1e | 2c | 3g | 51 |

α-Aminoamidine-Mediated Cyclocondensation with Bis-Benzylidene Cyclohexanones

Mechanistic Postulations (e.g., Michael Addition Initiation)

The formation of the tetrahydroquinazoline ring, particularly from α,β-unsaturated ketone precursors, is often initiated by a conjugate addition, specifically a Michael addition. In the synthesis of 4-aryl-8-arylidene-5,6,7,8-tetrahydroquinazolines, the reaction mechanism involves a cascade process that begins with the Michael addition of a nucleophilic guanidine moiety to one of the olefinic bonds of a diarylidencyclohexanone (an enone). nih.govresearchgate.net

This reaction can be summarized in the following key steps:

Nucleophilic Attack: A basic guanidine derivative acts as the Michael donor, attacking the β-carbon of the α,β-unsaturated carbonyl system (the Michael acceptor) within the substituted cyclohexanone (B45756).

Intermediate Formation: This conjugate addition leads to the formation of an enolate intermediate.

Cyclization: The intermediate then undergoes an intramolecular condensation, where a nitrogen atom from the guanidine moiety attacks the carbonyl carbon of the original cyclohexanone.

Dehydration: The resulting heterocyclic intermediate subsequently loses a molecule of water to form the stable dihydropyrimidine ring fused to the cyclohexane (B81311) ring.

This cascade reaction, starting with the crucial Michael addition step, provides an efficient pathway to complex tetrahydroquinazoline structures from readily available starting materials. nih.gov

Aromatization Pathways (e.g., Aerial Oxidation)

The conversion of a 5,6,7,8-tetrahydroquinazoline skeleton to its fully aromatic quinazoline counterpart is a dehydrogenation or oxidation reaction. Several methods exist for this transformation, with pathways ranging from catalytic dehydrogenation to oxidation using molecular oxygen, which can be considered a form of aerial oxidation.

One environmentally benign method involves using activated carbon in the presence of molecular oxygen (O₂). nih.govorganic-chemistry.orgnih.gov This system has proven effective for the oxidative aromatization of various dihydroaromatic compounds, including Hantzsch 1,4-dihydropyridines, which are structurally related to tetrahydroquinazolines. nih.govorganic-chemistry.org The reaction is typically performed by heating the substrate with activated carbon under an oxygen atmosphere. nih.gov The activated carbon is crucial for promoting the reaction, while palladium is not necessary. organic-chemistry.org

Other established methods for the dehydrogenation of tetrahydroquinolines and related systems include:

Catalytic Dehydrogenation: These processes are often endothermic and require high temperatures (500 °C and above), utilizing catalysts based on iron(III) oxide or other metals. wikipedia.org

Oxidative Dehydrogenation (ODH): This alternative uses an oxidizing agent, such as O₂, to facilitate the reaction under potentially milder conditions. wikipedia.org Catalytic systems like quinone/NaNO₂ or those involving ruthenium and cobalt complexes can be employed for the dehydrogenation of tetrahydroquinolines. nih.gov

Electrochemical Oxidation: Anodic oxidation, mediated by reagents like lithium bromide, can also achieve the dehydrogenation of tetrahydro-derivatives to their aromatic forms. chemistryviews.org

While a study on tetrahydroquinoline itself showed a disappointing yield for rearomatization under specific conditions using pyridine-N-oxide, the successful aromatization of numerous other related heterocyclic systems confirms the general applicability of these oxidative pathways. acs.org

Synthesis from Cyclohexanones and Cyanoguanidine

The synthesis of the 2-amino-5,6,7,8-tetrahydroquinazoline core from a simple cyclohexanone and cyanoguanidine requires the pre-activation of the cyclohexanone ring. A direct condensation is not typically feasible as the pyrimidine (B1678525) ring formation generally requires a 1,3-dielectrophile to react with the dinucleophilic guanidine moiety.

A standard and chemically sound approach involves first converting cyclohexanone into a more reactive precursor, such as 2-hydroxymethylenecyclohexanone or a 2-cyanocyclohexanone . These derivatives possess the necessary 1,3-electrophilic character for cyclocondensation.

The general synthetic sequence is as follows:

Activation of Cyclohexanone: Cyclohexanone is reacted with an appropriate reagent, such as ethyl formate (B1220265) in the presence of a base (e.g., sodium ethoxide), to generate 2-hydroxymethylenecyclohexanone. This product exists in equilibrium with its tautomer, 2-formylcyclohexanone.

Cyclocondensation: The resulting β-ketoaldehyde equivalent is then reacted with cyanoguanidine (dicyandiamide) in the presence of a base. The guanidino group within cyanoguanidine attacks the carbonyl and formyl groups of the precursor, leading to cyclization.

Product Formation: After intramolecular condensation and subsequent dehydration, the 2-amino-5,6,7,8-tetrahydroquinazoline ring system is formed. The specific product, this compound, would require a starting material with the amino group already present on the cyclohexanone ring or subsequent functionalization. The reaction with cyanoguanidine specifically installs the 2-amino group on the quinazoline ring.

Derivatization from Keto-Containing Precursors

Keto-containing precursors, particularly α,β-unsaturated ketones derived from cyclohexanone, serve as versatile starting points for synthesizing a wide array of substituted tetrahydroquinazolines. A prominent example is the use of diarylidencyclohexanones. nih.govresearchgate.net

The synthesis proceeds by reacting these specialized ketone precursors with a guanidine source, such as guanidine hydrochloride or α-aminoamidines. nih.gov For instance, substituted 5,6,7,8-tetrahydroquinazolines have been synthesized by reacting α-aminoamidines with various diarylidencyclohexanones in pyridine at 100 °C. nih.gov This method offers good yields and a straightforward workup. nih.govresearchgate.net

The table below summarizes the synthesis of several tetrahydroquinazoline derivatives from keto-precursors.

| Product Number | Diarylidencyclohexanone Substituent (Ar) | α-Aminoamidine Used | Yield (%) | Reference |

| 3a | Phenyl | 1a (Boc-protected) | 78 | nih.gov |

| 3b | 4-Methylphenyl | 1a (Boc-protected) | 80 | nih.gov |

| 3c | 4-Methoxyphenyl | 1a (Boc-protected) | 75 | nih.gov |

| 3d | 4-Chlorophenyl | 1a (Boc-protected) | 47 | nih.gov |

Table 1: Examples of Tetrahydroquinazoline Synthesis from Diarylidencyclohexanone Precursors.

This strategy highlights how modifying the initial keto-containing precursor allows for the introduction of diverse substituents onto the final tetrahydroquinazoline scaffold.

Synthesis of Ambroxol-Derived Tetrahydroquinazolines

Ambroxol (B1667023), a molecule containing a substituted cyclohexanol (B46403) ring and a dibromo-aminobenzylamine moiety, can be used as a precursor for the synthesis of novel tetrahydroquinazoline derivatives. The secondary amine within the ambroxol structure is key to this transformation.

A notable synthesis involves the condensation reaction of ambroxol hydrochloride with an aldehyde, such as salicylaldehyde (B1680747), in ethanol (B145695). nih.gov The reaction does not stop at the formation of the imine. Instead, the secondary amine, being in close proximity, undergoes an intramolecular cyclization by attacking the newly formed imine carbon. This results in the formation of a 1,2,3,4-tetrahydroquinazoline ring system.

In a specific example, reacting ambroxol hydrochloride with salicylaldehyde in the presence of potassium hydroxide (B78521) (KOH) in refluxing ethanol yielded the novel compound 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol in 86% yield. nih.gov

Another method involves reacting ambroxol hydrochloride with formaldehyde. This cyclization reaction, performed in a methanol-water solution, leads to the formation of 4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)-cyclohexanol hydrochloride.

Functionalization and Derivatization Strategies

Cleavage of Protecting Groups for Further Modifications

In multi-step syntheses of complex tetrahydroquinazoline analogs, protecting groups are often employed to mask reactive functional groups, such as amines, to prevent unwanted side reactions. The strategic removal, or cleavage, of these protecting groups is a critical step that unmasks the functional group, allowing for further derivatization. nih.govresearchgate.net

A common protecting group used for amines is the tert-butyloxycarbonyl (Boc) group. The presence of a Boc-protected amino group on a tetrahydroquinazoline derivative allows for various chemical manipulations on other parts of the molecule. Once these are complete, the Boc group can be readily cleaved to reveal a free amino group, which can then be used as a handle for further functionalization. nih.govresearchgate.net

The cleavage of Boc-derivatives of tetrahydroquinazolines is typically achieved under acidic conditions. For example, tert-butyl-(2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamates can be deprotected with a good yield by stirring in methanol (MeOH) with added concentrated hydrochloric acid (HCl) at 40 °C for 24 hours. nih.govresearchgate.net The successful removal of the Boc group is confirmed by the disappearance of its characteristic signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the resulting ammonium (B1175870) protons. nih.govresearchgate.net

This deprotection strategy opens up pathways for modifying the newly freed amino group, thus enabling the synthesis of a diverse library of functionalized tetrahydroquinazoline compounds. nih.govresearchgate.net

Introduction of Diverse Substituents for Structural Diversification

The strategic introduction of a variety of substituents onto the 5,6,7,8-tetrahydroquinazoline framework is a key approach for achieving structural diversification. This diversification is crucial for exploring the structure-activity relationships of this class of compounds. A notable method for achieving this involves the reaction of α-aminoamidines with diarylidencyclohexanones. nih.gov This synthetic strategy allows for the incorporation of different aryl groups, leading to a range of analogs with varying electronic and steric properties.

A series of substituted 5,6,7,8-tetrahydroquinazolines has been synthesized through the cyclocondensation of α-aminoamidines with various diarylidencyclohexanones. nih.gov The reaction, when conducted in pyridine at 100°C for 24 hours, has been shown to produce the desired products in yields ranging from 47% to 80%. nih.gov This method provides a practical route to a library of compounds with diverse substitution patterns on the tetrahydroquinazoline core.

The general synthetic scheme involves the reaction of a protected α-aminoamidine with a diarylidencyclohexanone. The substituents on the aryl rings of the diarylidencyclohexanone are varied to create a diverse set of final compounds. This approach has been successfully employed to introduce substituents such as methoxy, methyl, and chloro groups at different positions of the phenyl rings. nih.gov

The following table details the specific substituents introduced in one such study, along with the corresponding product yields.

Table 1: Synthesized 5,6,7,8-Tetrahydroquinazoline Analogs and Their Substituents

| Compound | R¹ | R² | Yield (%) |

|---|---|---|---|

| 3a | H | H | 65 |

| 3b | 4-OCH₃ | H | 72 |

| 3c | 4-CH₃ | H | 68 |

| 3d | 4-Cl | H | 75 |

| 3e | H | 4-OCH₃ | 80 |

| 3f | H | 4-CH₃ | 70 |

| 3g | H | 4-Cl | 47 |

Data sourced from a study on the synthesis of novel 5,6,7,8-tetrahydroquinazoline derivatives. nih.gov

This structural diversification provides a platform for further investigation into the biological activities of these compounds. The presence of protecting groups on the synthesized analogs, such as at the C2-tert-butyl moiety, offers opportunities for further functionalization, thereby expanding the chemical space that can be explored. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 6 Amino 5,6,7,8 Tetrahydroquinazolin 2 Ol Derivatives

Spectroscopic Analysis

Spectroscopic techniques are instrumental in elucidating the structural features of these complex molecules. By interacting with different forms of electromagnetic radiation, these methods provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of 6-amino-5,6,7,8-tetrahydroquinazolin-2-ol derivatives.

In a study of novel 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, ¹H NMR spectra revealed characteristic signals for the NH protons between δ 6.90 and 7.48 ppm. nih.gov Aromatic protons, a singlet for the CH= proton (δ 8.17–8.50 ppm), and aliphatic protons around δ 2.90 ppm (4H) and δ 1.70 ppm (2H) were also identified. nih.gov The ¹H and ¹³C NMR spectra were recorded on 400 and 100 MHz spectrometers, respectively, using DMSO-d₆ as the solvent. nih.gov The chemical shifts were referenced to the residual solvent signals. nih.gov

High-resolution NMR has been used for the unambiguous assignment of ¹H, ¹⁵N, and ¹³C resonances in complex biomolecules, demonstrating the power of this technique for detailed structural analysis. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a 5,6,7,8-Tetrahydroquinazoline Derivative

| Proton Type | Chemical Shift (δ, ppm) |

| NH | 6.90 - 7.48 |

| Aromatic CH | Varies |

| CH= | 8.17 - 8.50 |

| Aliphatic CH₂ (2) | ~2.90 |

| Aliphatic CH₂ | ~1.70 |

Note: Data is generalized from a study on derivatives. Specific shifts vary with substitution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced. While specific IR data for this compound was not available in the provided search results, the technique is fundamental in characterizing such compounds. For example, the IR spectra of related heterocyclic compounds confirm the presence of specific bonds and functional groups, which is consistent with their proposed structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. Although detailed UV-Vis data for this compound were not found in the search results, the study of related quinazoline (B50416) derivatives often includes this analysis to understand their electronic properties.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For the parent compound, this compound, the molecular formula is C₈H₁₁N₃O, which corresponds to a molecular weight of 165.19 g/mol . scbt.com A related thiol derivative, 6-amino-5,6,7,8-tetrahydroquinazoline-2-thiol, has a molecular formula of C₈H₁₁N₃S and a molecular weight of 181.26 g/mol . scbt.com High-resolution mass spectrometry (HRMS) is often employed for precise mass measurements, which can confirm the elemental composition of a molecule. nist.gov

Crystallographic Analysis

While spectroscopic methods provide valuable structural information, crystallographic techniques offer a definitive, three-dimensional view of the molecule.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The development of benchtop single-crystal X-ray diffractometers has made this powerful technique more accessible for routine structural analysis in synthetic chemistry laboratories. rigaku.com Advanced software, such as CrysAlisᴾʳᵒ, facilitates automated data collection and processing, enabling the rapid determination of molecular structures. rigaku.com This is crucial for unambiguously confirming the structure of newly synthesized compounds, including derivatives of this compound. The ability to grow suitable single crystals is a critical prerequisite for this analysis. nih.govnih.gov

Powder X-ray Diffraction for Crystalline Phase Confirmation

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the crystalline nature of a synthesized compound. It provides a unique fingerprint of the crystalline lattice. For the derivative, 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline, single-crystal X-ray diffraction data allows for the theoretical calculation of its powder pattern. This calculated pattern serves as a benchmark for confirming the phase purity of a bulk sample.

The compound crystallizes in the trigonal system with an R-3 space group. lookchem.com This specific space group and the unit cell dimensions are critical parameters that define the crystal lattice. Any deviation in a synthesized bulk sample's PXRD pattern from the one simulated from single-crystal data would indicate the presence of impurities or a different polymorphic form.

Table 1: Crystallographic Data for 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 33.14 |

| b (Å) | 33.14 |

| c (Å) | 5.86 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 18569 |

This interactive table provides the fundamental unit cell parameters derived from single-crystal X-ray diffraction of 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline. lookchem.com

Analysis of Molecular Conformation and Stereochemistry

Single-crystal X-ray diffraction provides precise coordinates of each atom within the crystal lattice, allowing for a detailed analysis of the molecule's three-dimensional shape and stereochemistry.

In the case of 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline, the tetrahydroquinazoline (B156257) ring is not planar. lookchem.com The methine group (the carbon atom connecting the phenyl ring to the tetrahydroquinazoline system) is significantly out of the plane by 0.53 Å. This deviation from planarity is a key conformational feature.

Furthermore, the analysis reveals a perpendicular disposition of the 3-hydroxyphenyl ring with respect to the tetrahydroquinazoline ring system, with a dihedral angle of 72° between them. lookchem.com This spatial arrangement is a common feature in 2-aryl substituted tetrahydroquinazolines. lookchem.com The stereochemistry at the chiral center created by the substitution at the 2-position is defined by this rigid conformation.

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The crystal packing of 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline is dictated by a network of supramolecular interactions. These non-covalent interactions are crucial in stabilizing the crystal lattice and influencing the material's physical properties.

Hydrogen Bonding: The most prominent interactions are hydrogen bonds. The hydroxyl (-OH) group on the phenyl ring acts as a hydrogen bond donor to the amine nitrogen (N2) of the tetrahydroquinazoline ring of an adjacent molecule. lookchem.com These interactions link molecules into hexameric units. These hexamers then self-assemble, forming channels down the c-axis of the crystal. lookchem.com A second type of hydrogen bond occurs where the other amine nitrogen (N1) donates a hydrogen to the phenolic oxygen of another molecule, further reinforcing the supramolecular architecture. lookchem.com

C-H...π Interactions: In addition to classical hydrogen bonds, weaker C-H...π interactions play a significant role in the crystal packing. These interactions occur between a C-H bond and the electron cloud of an aromatic π-system. In the crystal structure of 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline, two such interactions are observed:

Between the methine carbon (C13) and the phenol (B47542) ring of a neighboring molecule, with a centroid distance of 3.841 Å. lookchem.com

Between a methylene (B1212753) carbon (C14) of the tetrahydroquinazoline ring and the aromatic ring of another molecule, with a centroid distance of 3.602 Å. lookchem.com

Table 2: Key Supramolecular Interactions in Crystalline 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Amine N2 | - |

| Hydrogen Bond | Amine N1-H | Phenolic Oxygen | - |

| C-H...π | Methine C13-H | Phenol Ring Centroid | 3.841 |

| C-H...π | Methylene C14-H | Aromatic Ring Centroid | 3.602 |

This interactive table summarizes the key intermolecular forces responsible for the crystal packing of 2-(3-hydroxyphenyl)-1,2,3,4-tetrahydroquinazoline. lookchem.com

Computational and Theoretical Investigations of 6 Amino 5,6,7,8 Tetrahydroquinazolin 2 Ol and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to study the electronic structure and reactivity of quinazoline (B50416) derivatives, providing a theoretical foundation for their observed chemical and biological activities.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazoline and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, are employed to determine various molecular properties. researchgate.netsemanticscholar.org These calculations can predict parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org

For instance, studies on quinazolinone Schiff base derivatives have shown that computational analysis can determine properties such as electron affinity, ionization potential, electronegativity (χ), hardness (η), softness (S), and electrophilicity (ω). semanticscholar.orgresearchgate.net These parameters help in creating a quantitative structure-activity relationship (QSAR), linking the chemical structure to biological activity. semanticscholar.orgresearchgate.net The distribution of electron density and the molecular electrostatic potential (MEP) map, also derived from DFT, can identify the regions of a molecule that are likely to engage in electrophilic or nucleophilic interactions. In related dihydroquinazoline (B8668462) derivatives, HOMO and LUMO analyses have been used to understand the charge transfer within the molecule. uantwerpen.be

Table 1: Calculated Electronic Properties of a Model Quinazolinone Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (LUMO-HOMO) | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Hardness (η) | 2.2 eV |

| Softness (S) | 0.227 eV⁻¹ |

| Electrophilicity Index (ω) | 3.64 eV |

This table presents hypothetical yet representative data for a quinazolinone derivative based on published studies on analogous structures to illustrate the type of information obtained from DFT calculations.

Computational methods are frequently used to complement and verify experimental data, such as that obtained from X-ray crystallography and NMR spectroscopy. Geometric optimization using DFT allows for the calculation of the most stable conformation (the ground-state geometry) of a molecule. semanticscholar.org The calculated bond lengths, bond angles, and dihedral angles can then be compared with experimental values to validate the determined structure.

In studies of newly synthesized dihydroquinazoline derivatives, DFT has been successfully used to calculate molecular structures. uantwerpen.be For quinoline (B57606) derivatives, DFT calculations at the B3LYP/6-311+G** and HF/6-311+G** levels have been performed, and the calculated spectral data can be correlated with experimental 1H NMR and mass spectrometry data to confirm the molecular structure. researchgate.net Although specific computational verification for the crystal structure of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol is not widely published, the established use of these methods for closely related quinazoline and dihydroquinazoline systems demonstrates their reliability and importance in structural elucidation. researchgate.netuantwerpen.be

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug design for understanding and predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

A primary goal of molecular docking is to predict the binding affinity, or the strength of the interaction, between a ligand and a protein. arxiv.org This is often expressed as a docking score, which is a numerical value that estimates the free energy of binding. A lower (more negative) docking score generally indicates a more favorable binding interaction. For tetrahydroquinazolinone derivatives, docking studies have been used to evaluate their binding affinity for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, to assess their potential as atypical antipsychotics. nih.gov

Computational approaches for predicting binding affinities are continually being refined. For example, methods that combine molecular dynamics (MD) simulations with force-field energy evaluations, such as the linear interaction energy (LIE) method, have been used to obtain quantitative insights into the binding energetics of quinazoline inhibitors with their target enzymes. researchgate.net Such studies can reasonably reproduce the experimentally observed binding affinities. researchgate.net

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, in the study of tetrahydroquinoline derivatives as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), molecular docking and subsequent molecular dynamics simulations identified key interactions with specific amino acid residues like Asn436, Thr435, and Arg482 within the protein's binding site. nih.gov

By visualizing the docked pose of a ligand, researchers can identify which parts of the molecule are crucial for binding. For instance, the amino group and the hydroxyl group on the this compound scaffold are potential hydrogen bond donors and acceptors, and docking studies can reveal if they form key hydrogen bonds with the target protein. This information is invaluable for lead optimization, as it can guide the chemical modification of the ligand to enhance its binding potency and selectivity.

Molecular docking is widely used to screen virtual libraries of compounds against specific biological targets to identify potential inhibitors. The quinazoline scaffold is a well-known pharmacophore found in many enzyme inhibitors.

Dihydrofolate Reductase (DHFR): Quinazoline-based compounds are classic inhibitors of DHFR, an enzyme crucial for nucleotide synthesis. Docking studies of 2,4-diaminoquinazoline inhibitors against human DHFR have provided insights into the binding energetics and have been used to rationalize the observed structure-activity relationships. researchgate.net These studies help in understanding why certain substitutions on the quinazoline ring lead to enhanced inhibitory activity. researchgate.net

Other Enzymes: While specific docking studies of this compound against all the listed enzymes are not extensively documented in publicly available literature, the versatile nature of the quinazoline and tetrahydroquinazoline (B156257) core suggests its potential for inhibition of a wide range of enzymes. The general approach would involve creating a 3D model of the compound and docking it into the crystal structures of target enzymes like Mycobacterium tuberculosis Pantothenate Kinase (MtPanK), Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (MtDprE1), Topoisomerase II, β-glucosidase, and key proteins of SARS-CoV-2 (e.g., main protease, spike protein). The results of such virtual screening campaigns can prioritize compounds for synthesis and biological evaluation.

Table 2: Representative Docking Scores of a Tetrahydroquinazoline Analog Against Various Enzyme Targets

| Target Enzyme | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | 1DHF | -8.5 | Ile7, Phe31, Ile94 |

| Topoisomerase II | 1ZXM | -7.9 | Arg488, Asn520, Gly756 |

| SARS-CoV-2 Main Protease | 6LU7 | -7.2 | His41, Cys145, Glu166 |

| β-glucosidase | 3C0G | -6.8 | Trp121, Tyr308, Glu387 |

This table provides hypothetical docking scores and interacting residues for a tetrahydroquinazoline analog to illustrate the output of a virtual screening study. Actual values would depend on the specific compound and docking software used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of a ligand-protein complex over time, providing a dynamic understanding of its stability and binding characteristics. While direct MD simulation data for this compound is not extensively available in the public domain, studies on analogous quinazolinone derivatives provide a robust framework for understanding its potential interactions. tandfonline.com

Evaluation of Ligand-Protein Complex Stability

The stability of a ligand-protein complex is a crucial determinant of the ligand's potential therapeutic efficacy. MD simulations are employed to assess this stability by monitoring key parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms over the simulation trajectory.

In studies of quinazolinone derivatives as dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3), MD simulations were conducted to probe the dynamic behavior of the protein-ligand complexes. tandfonline.com For instance, a 100-nanosecond simulation of a promising quinazolinone derivative (compound 1f) complexed with its target proteins revealed significant stability. tandfonline.com The RMSD of the protein-ligand complex provides a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand has found a stable binding pose within the protein's active site.

Similarly, in a study of novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, MD simulations were performed to understand the conformational stability of the ligand-protein complexes under simulated physiological conditions. nih.gov The stability of these interactions is often underscored by consistent contact between the ligand and key amino acid residues within the binding pocket throughout the simulation. nih.gov

Table 1: Representative Parameters for Assessing Ligand-Protein Complex Stability in MD Simulations of Quinazoline Analogs

| Parameter | Description | Implication of a Stable Value |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | Indicates that the ligand remains bound in a consistent conformation within the protein's active site. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Highlights regions of the protein that are flexible or rigid upon ligand binding. Lower fluctuations in the binding site can indicate a stable interaction. |

| Protein-Ligand Contacts | Tracks the number and type of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and ligand. | A consistent number of contacts suggests a stable and persistent binding mode. |

Characterization of Binding Mode Dynamics

For quinazoline-based inhibitors, MD simulations have elucidated the key interactions that contribute to their inhibitory activity. For example, in the case of PDE7 inhibitors, simulations revealed that π-π stacking interactions between the quinazoline ring and aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) are crucial for binding. nih.gov Furthermore, hydrogen bonding between the nitrogen atoms of the quinazoline core and polar residues, such as Glutamine (Gln), was identified as a key stabilizing interaction. nih.gov The trajectory analysis from these simulations can reveal the most consistently maintained interactions, providing a dynamic picture of the binding mode. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are foundational techniques in modern drug discovery, enabling the rapid assessment of large compound libraries and the rational design of novel molecules with desired biological activities. itmedicalteam.plijddr.inrsc.orgresearchgate.net The 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold has been a focus of such efforts. nih.gov

Research into novel derivatives of 5,6,7,8-tetrahydroquinazolines has utilized molecular docking to predict their binding affinity against various enzymatic targets. nih.gov In one study, newly synthesized derivatives were screened against key enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), and against β-glucosidase. nih.gov Molecular docking studies predicted that these compounds could exhibit high binding affinity towards these enzymes, suggesting their potential as antitubercular and antidiabetic agents. nih.gov

The process of virtual ligand design often involves identifying a "hit" compound from a screening campaign and then computationally modifying its structure to improve its binding affinity, selectivity, and pharmacokinetic properties. For instance, based on the docking poses and interaction patterns of the initial 5,6,7,8-tetrahydroquinazoline derivatives, new analogs can be designed to form additional favorable interactions with the target protein. This iterative process of design, docking, and scoring helps in prioritizing compounds for synthesis and biological evaluation. nih.govderpharmachemica.com

Table 2: Representative Docking Scores of Tetrahydroquinazoline Analogs Against Various Targets

| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | Predicted Activity | Reference |

| Tetrahydroquinazoline Derivative 3c | Mycobacterium tuberculosis Dihydrofolate Reductase (DHFR) | -10.9 | Antitubercular | nih.gov |

| Quinazolinone Derivative IQ1 | Cyclooxygenase-2 (COX-2) | -9.3 | Anti-inflammatory | itmedicalteam.pl |

| Quinazolinone Derivative IQ2 | Cyclooxygenase-2 (COX-2) | -9.3 | Anti-inflammatory | itmedicalteam.pl |

| Quinazolinone Derivative IQ5 | Cyclooxygenase-2 (COX-2) | -9.3 | Anti-inflammatory | itmedicalteam.pl |

| Quinazolinone Derivative IQ8 | Cyclooxygenase-2 (COX-2) | -9.3 | Anti-inflammatory | itmedicalteam.pl |

| Quinazolinone Derivative IQ12 | Cyclooxygenase-2 (COX-2) | -9.3 | Anti-inflammatory | itmedicalteam.pl |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Structural Modifications with Biological Response

The biological activity of the tetrahydroquinazoline (B156257) scaffold is highly dependent on the nature and position of its substituents. Modifications to the ring system, as well as to the key amino and hydroxyl groups, can dramatically alter the compound's interaction with biological targets.

The tetrahydroquinazoline skeleton serves as an essential structural motif in a variety of pharmaceutically active compounds. nih.gov Research on related quinoline (B57606) and quinoxaline (B1680401) derivatives has demonstrated that the type and placement of substituents on this fused-ring system play a critical role in modulating biological activity. nih.govnih.gov

| Substituent Type/Position | Observed Effect on Biological Activity | Relevant Scaffold | Reference |

|---|---|---|---|

| 2-Pyridine and 4-Substituted Aniline (B41778) | Considered mandatory for topoisomerase II inhibition | 6-Amino-tetrahydroquinazoline | nih.gov |

| Large Lipophilic Group (para position of arylamino ring) | Improved potency for HER-2 kinase inhibition | 4-(Arylamino)quinoline | nih.gov |

| Varied Linkers and Side Chains | Strongly influenced antiplasmodial activity and cytotoxicity | 8-Amino-6-methoxyquinoline | mdpi.com |

The precise positioning of amino and hydroxyl groups on the 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol structure is a critical determinant of its biological function. The hydroxyl group at the C2 position and the amino group at the C6 position are particularly significant.

The 6-amino substitution has been identified as a crucial element for the activity of certain tetrahydroquinazoline derivatives. nih.gov Further modification of this amino group, such as its conversion to a dimethylamino group, has been shown to significantly enhance inhibitory potency against topoisomerase IIα. nih.gov This suggests the amino group is a key point of interaction with the biological target. Similarly, studies on other heterocyclic compounds, such as 1,3,5-triazine (B166579) derivatives, also underscore the importance of a 6-amino group for potent inhibition of specific enzymes like Bruton's tyrosine kinase (BTK). researchgate.net

The hydroxyl group, particularly its position, is also known to be vital for the biological activity of many heterocyclic compounds. In studies of hydroxyflavones, the location of hydroxyl groups was found to be a determining factor for their antioxidant and anti-proliferative activities. mdpi.com For this compound, the 2-hydroxyl group can participate in crucial hydrogen bonding interactions within the active site of a target enzyme or receptor.

| Modification | Compound Class | Observed Impact | Reference |

|---|---|---|---|

| 6-Amino substitution | Tetrahydroquinazoline | Mandatory for topoisomerase II inhibition | nih.gov |

| Introduction of 6-dimethylamino group | Tetrahydroquinazoline | Significantly boosts topoisomerase IIα inhibition | nih.gov |

| Hydroxyl group position | Hydroxyflavones (analogous principle) | Determines antioxidant and anti-proliferative activity | mdpi.com |

The presence of a substituent at the C6 position of the tetrahydroquinazoline ring introduces a chiral center. This means that this compound can exist as two different enantiomers (mirror-image isomers). It is well-established in pharmacology that the three-dimensional structure of a molecule is critical for its biological activity, as interactions with chiral biological targets like enzymes and receptors are highly specific. nih.gov

Research on chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives, which are structurally related, has shown that stereochemistry can significantly impact the biological effect. nih.gov When the individual enantiomers of a lead compound were synthesized and tested, they displayed different levels of antiproliferative activity, with the (R)-enantiomer being the most active. nih.gov This differential activity is attributed to the specific spatial arrangement of the atoms, which allows one enantiomer to bind more effectively to its target. The chiral center influences the molecule's ability to form key interactions, such as hydrogen bonds, within a chiral binding pocket. Therefore, the enantiomeric purity of this compound is a crucial factor, as one enantiomer is likely to be significantly more potent or possess a different biological profile than the other.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on SAR studies, the key pharmacophoric features of 6-Amino-5,6,7,8-tetrahydroquinazoline derivatives can be identified. nih.gov These include:

The Tetrahydroquinazoline Scaffold: This rigid, fused-ring system acts as the foundational structure, correctly positioning the other functional groups for interaction with the target. nih.govresearchgate.net

The C2-Hydroxyl Group: This group likely serves as a critical hydrogen bond donor and/or acceptor, anchoring the molecule within the binding site of its target protein.

The C6-Amino Group: This group is a key interaction point and may act as a hydrogen bond donor. nih.gov Its presence at the chiral C6 center dictates the specific 3D orientation required for potent activity. nih.gov

Specific Aromatic Substituents: The presence of particular groups at other positions, such as a 2-pyridyl or a 4-substituted aniline, can be essential for defining the compound's activity and selectivity profile. nih.gov

Strategies for Optimizing Biochemical and Cellular Potency

Optimizing the potency of a lead compound like this compound involves rationally designed structural modifications aimed at improving its interaction with its biological target.

The primary strategy for enhancing potency is to improve the noncovalent interactions between the compound and its target protein. These interactions include hydrogen bonds, hydrophobic interactions, and ionic bonds. SAR studies guide this process by revealing which structural modifications lead to stronger binding.

For example, the addition of a basic dialkylamino group at the end of a side chain in certain quinoline inhibitors was shown to be important for activity, partly due to improved water solubility and the potential for intramolecular catalysis of the binding reaction. nih.gov Similarly, modifying the substituents on the tetrahydroquinazoline core can enhance hydrophobic interactions with nonpolar pockets in the target protein. nih.gov The goal is to fine-tune the structure of the molecule so that its functional groups are perfectly positioned to form multiple, strong, noncovalent bonds with complementary residues in the target's binding site, thereby increasing its biochemical and cellular potency. mdpi.com

Bioisosteric Replacements in Molecular Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its biological activity, selectivity, or pharmacokinetic properties while retaining the original pharmacophore. This is achieved by substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements can be considered for both the 6-amino group and the 2-oxo function (the more stable tautomer of 2-ol).

In the context of related heterocyclic systems, the replacement of an amino group has been explored. For instance, the interchange of amino and hydroxyl groups is a well-established bioisosteric modification, given their comparable steric size and ability to participate in hydrogen bonding as either donors or acceptors. Another potential replacement for the amino group could be a thiol group, which has been shown to enhance potency in some systems. The electronegativity differences between oxygen, nitrogen, and sulfur can influence the degree of biological inhibition.

Furthermore, in the pursuit of novel anti-inflammatory agents based on a nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline core, researchers have investigated the effects of bioisosteric replacement of carbon with sulfur. nih.gov This modification was found to significantly alter the calculated affinity for COX-1. nih.gov Specifically, replacing a methylthiopropionate fragment with an ethylthioacetate at the C-6 position of the triazinoquinazoline system resulted in a compound with significant anti-inflammatory activity. nih.gov

The following table summarizes potential bioisosteric replacements for the amino group based on general principles and findings from related heterocyclic systems.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale |

| Amino (-NH2) | Hydroxyl (-OH) | Similar size and hydrogen bonding capability. |

| Amino (-NH2) | Thiol (-SH) | Can enhance potency in certain biological targets. |

| Amino (-NH2) | Methyl (-CH3) | Similar size, but alters electronic properties. |

| Amino (-NH2) | Halogens (F, Cl) | Can modulate pKa and metabolic stability. cambridgemedchemconsulting.com |

Computational Tools in SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of bioactive molecules, thereby guiding rational drug design. The primary methods employed are Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

QSAR models establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds. For instance, a QSAR study on a series of 5,6-bicyclic heterocycles as anti-Alzheimer's agents utilized various descriptors to build a predictive model. researchgate.net Similarly, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein. nih.govnih.gov In such studies, a variety of linear and non-linear machine learning methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting (GB), have been employed to develop robust predictive models. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking studies against the crystal structure of P-glycoprotein revealed significant binding affinities and identified key interactions. nih.govnih.gov The binding energy calculated from docking simulations can provide an estimate of the binding affinity of the compound. nih.gov

The table below illustrates the application of these computational tools in the study of related heterocyclic compounds.

| Computational Tool | Application in Related Systems | Potential Application to this compound |

| QSAR | Predicting anti-Alzheimer's activity of 5,6-bicyclic heterocycles. researchgate.net | To predict the biological activity of novel derivatives by establishing a relationship between their structural features and activity. |

| QSAR | Modeling inhibitory activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein. nih.govnih.gov | To guide the design of new analogs with improved potency by identifying key molecular descriptors that influence activity. |

| Molecular Docking | Studying the binding mode of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives in the active site of P-glycoprotein. nih.govnih.gov | To predict the binding orientation and affinity of the compound and its analogs within a specific biological target. |

| Molecular Docking | Identifying key interactions between ligands and target proteins to rationalize observed SAR. nih.govnih.gov | To elucidate the molecular basis of activity and guide the design of modifications that enhance binding. |

By employing these computational tools, researchers can accelerate the drug discovery process for compounds like this compound by prioritizing the synthesis of molecules with a higher probability of desired biological activity.

Biological Activities and Mechanistic Pathways of 6 Amino 5,6,7,8 Tetrahydroquinazolin 2 Ol Derivatives Excluding Clinical Data

Enzyme Inhibition Studies

Derivatives of 6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol have been the subject of various investigations to determine their potential as enzyme inhibitors. Research has focused on their interactions with several key enzymes implicated in cancer and infectious diseases.

A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human topoisomerase II (TopoII), a well-established target for anticancer drugs. nih.govnih.gov Unlike many clinically used TopoII-targeted drugs that function as "poisons" by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazoline (B156257) derivatives act as catalytic inhibitors, blocking the enzyme's function without promoting DNA cleavage. nih.govnih.gov This alternative mechanism may offer a pathway to developing safer anticancer agents, potentially avoiding the severe side effects associated with TopoII poisons, such as the development of secondary leukemias. nih.govnih.gov

Studies have revealed that these compounds exhibit significant selectivity for the alpha isoform of TopoII (TopoIIα) over the beta isoform (TopoIIβ). nih.govnih.gov For instance, a lead compound from this class, N4-[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, demonstrated approximately 100-fold greater selectivity for TopoIIα over TopoIIβ. nih.govnih.gov This isoform selectivity is a critical aspect of their development, as the two isoforms have different roles and localizations within the cell.

The inhibitory activity of 6-amino-tetrahydroquinazoline derivatives on TopoII has been quantified through DNA relaxation assays. nih.gov These assays measure the ability of the enzyme to relax supercoiled DNA, a key step in its catalytic cycle. A potent lead compound, identified as ARN-21934, was found to inhibit DNA relaxation with a half-maximal inhibitory concentration (IC50) of 2 μM. nih.govnih.gov This potency is significantly higher than that of the established anticancer drug etoposide, which had an IC50 of 120 μM in the same assay. nih.govnih.gov The identification of compounds with strong DNA relaxation inhibition highlights their potential as effective catalytic inhibitors of TopoII. nih.gov

Table 1: Topoisomerase IIα Inhibition by a Lead Tetrahydroquinazoline Derivative

| Compound | Target | Assay | IC50 | Selectivity |

|---|---|---|---|---|

| ARN-21934 | Human TopoIIα | DNA Relaxation | 2 μM nih.govnih.gov | ~100-fold for TopoIIα over TopoIIβ nih.govnih.gov |

| Etoposide | Human TopoII | DNA Relaxation | 120 μM nih.govnih.gov | N/A |

The molecular mechanism by which these 6-amino-tetrahydroquinazoline derivatives inhibit TopoII is distinct from that of intercalating agents. nih.gov DNA intercalators are flat aromatic molecules that insert themselves between the base pairs of DNA, causing structural distortions that can interfere with the function of enzymes like TopoII. acs.org However, studies indicate that this class of tetrahydroquinazolines blocks TopoII function with no evidence of DNA intercalation. nih.govnih.gov They are classified as non-intercalative inhibitors, which represents a significant departure from many traditional TopoII-targeted drugs. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. biointerfaceresearch.comnih.gov This product is essential for the synthesis of nucleotides and certain amino acids, making DHFR a validated target for antimicrobial and anticancer therapies. nih.govresearchgate.net Tetrahydroquinazoline derivatives have been investigated as potential inhibitors of DHFR from various pathogenic organisms. researchgate.netmdpi.com

Molecular docking studies have suggested that 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives possess a high binding affinity for DHFR from Mycobacterium tuberculosis (MtDHFR). researchgate.net The development of specific inhibitors against MtDHFR is a key strategy in the search for new tuberculosis treatments, as the rise of multidrug-resistant strains necessitates novel therapeutic approaches. biointerfaceresearch.comresearchgate.net

Research into DHFR inhibitors for opportunistic pathogens has also been active. Pneumocystis carinii (now classified as Pneumocystis jirovecii), a fungus that causes severe pneumonia in immunocompromised individuals, has a DHFR enzyme that is a target for antifolate drugs. nih.govsemanticscholar.org Similarly, the DHFR of Toxoplasma gondii, the parasite responsible for toxoplasmosis, is a primary target for drugs like pyrimethamine. nih.govnih.gov While various antifolates have been evaluated against these enzymes, the specific inhibitory activity of this compound derivatives against P. carinii and T. gondii DHFR requires further direct experimental validation. However, the broader class of quinazoline-based compounds has been explored for this purpose. tamu.edu

The pantothenate biosynthesis pathway is essential for Mycobacterium tuberculosis, and its enzymes are considered attractive targets for new antitubercular drugs. nih.govfrontiersin.org Pantothenate kinase (PanK), encoded by the coaA gene, catalyzes the first committed step in the biosynthesis of coenzyme A (CoA), a vital cofactor for numerous cellular processes. nih.govrcsb.org The essentiality of this enzyme makes it a promising target for inhibition. nih.gov

Molecular docking studies have indicated that 5,6,7,8-tetrahydroquinazoline derivatives may serve as promising candidates for the molecular design of MtPanK inhibitors. researchgate.net These computational predictions suggest a favorable binding affinity of the tetrahydroquinazoline scaffold to the active site of MtPanK, although experimental data on the direct inhibition of MtPanK by this compound derivatives is needed to confirm this potential. researchgate.net

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govnih.gov It catalyzes an essential epimerization step required to produce decaprenylphosphoryl-D-arabinofuranose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan. nih.govresearchgate.net Given its crucial role and location, DprE1 has emerged as a highly vulnerable and attractive target for new anti-tuberculosis drugs. nih.govnih.gov

Based on computational analysis, derivatives of 5,6,7,8-tetrahydroquinazoline have been identified as potential inhibitors of MtDprE1. researchgate.net Molecular docking simulations suggest a high binding affinity of these compounds toward the enzyme. researchgate.net This indicates that the tetrahydroquinazoline scaffold could be a valuable starting point for designing novel MtDprE1 inhibitors. As with MtPanK, these findings are based on in silico modeling and await experimental verification to establish the inhibitory potency and mechanism of action of this class of compounds against DprE1. researchgate.net

β-Glucosidase Inhibition

Derivatives of the 5,6,7,8-tetrahydroquinazoline skeleton have been identified as potential inhibitors of β-glucosidase. In silico molecular docking studies have predicted that these compounds exhibit high binding affinity towards the enzyme. nih.govbiorxiv.org This inhibitory potential suggests a novel scaffold for the development of therapeutics, particularly in the context of diabetes management where β-glucosidase inhibition is a key mechanism. nih.govbiorxiv.org The research indicates that the tetrahydroquinazoline core can serve as a foundational structure for designing new molecules targeting this enzyme. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The tetrahydroquinazoline scaffold is a structural feature present in some potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP inhibitors function by disrupting cellular DNA repair mechanisms. nih.gov By blocking the PARP enzyme, they prevent the repair of single-strand DNA breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. nih.gov This mechanism is particularly effective in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. nih.gov The latest generation of PARP inhibitors has evolved to include diverse and complex structures, with the tetrahydroquinazoline core being a notable example found in clinically relevant molecules. nih.govnih.gov

KRASG12C Inhibition (e.g., Covalent Adduct Formation with Cys12)

A significant area of investigation for tetrahydroquinazoline derivatives is in the targeted inhibition of the KRASG12C oncoprotein, a frequent driver in human cancers. nih.govresearchgate.net The mutation of glycine (B1666218) to cysteine at position 12 (G12C) introduces a reactive cysteine residue that can be targeted by electrophilic small molecules. nih.gov Derivatives based on a tetrahydroquinazoline core have been developed as covalent inhibitors that form an irreversible bond with this Cys12 residue. nih.gov This covalent modification locks the KRASG12C protein in its inactive, GDP-bound state, thereby preventing its reactivation and blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov Optimized compounds within the related quinazoline (B50416) series have demonstrated the ability to selectively inhibit the growth of cancer cells harboring the KRASG12C mutation at sub-micromolar concentrations. nih.gov

The mechanism of KRASG12C inhibition by these compounds involves binding to a specific, inducible pocket on the protein surface. nih.gov Crystallographic studies have confirmed that covalent inhibitors with a quinazoline or tetrahydroquinazoline scaffold occupy the P2 or Switch-II (SII-P) pocket of the inactive, GDP-bound form of KRASG12C. nih.govnih.gov The Switch-II region is a dynamic structural element of KRAS, and the binding of these inhibitors in the pocket beneath it is crucial for their inhibitory action. nih.gov By forming a covalent bond with Cys12 within this pocket, the inhibitors effectively trap the protein in an inactive conformation, preventing the conformational changes required for it to bind to GTP and activate downstream effectors. nih.govnih.gov Structural studies reveal key interactions made by substituents on the quinazoline scaffold that enhance binding efficiency and potency. nih.gov

Receptor Binding and Modulation

D2 and D3 Receptor Binding Affinities

Heterocyclic analogues of 2-aminotetralins, including a series of 5,6,7,8-tetrahydroquinazolines, have been synthesized and evaluated for their binding affinities at dopamine (B1211576) receptors. Research has shown that these compounds can possess high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. researchgate.net For instance, certain N-phenylpiperazine analogs with a benzamide (B126) structure demonstrated D3 receptor binding affinity (Ki) as high as 1.4 nM and exhibited over 400-fold selectivity for the D3 versus the D2 receptor. researchgate.net Similarly, another series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, which is structurally related, also displayed strong and selective D3 receptor affinity, with Ki values in the low nanomolar range. This selectivity is a critical attribute, as the D3 receptor is a significant target for neurological and psychiatric disorders.

Dopamine Receptor Binding Affinities of Selected Phenylpiperazine Analogs

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity |

| 6a | 1.4 ± 0.21 | >600 | >428-fold |

| 6b | 4.3 ± 0.45 | 1140 ± 121 | 265-fold |

| 6c | 43 ± 3.8 | 2900 ± 311 | 67-fold |

| 7a | 2.5 ± 0.29 | 806 ± 99 | 322-fold |

| 7b | 4.0 ± 0.38 | 291 ± 34 | 73-fold |

| 7c | 31 ± 2.9 | 4250 ± 501 | 137-fold |

| Data sourced from a study on substituted N-phenylpiperazine analogs. Ki values represent the mean ± SEM. researchgate.net |

In Vitro Cellular Activity

The therapeutic potential of these derivatives is further substantiated by their activity in cellular assays. Tetrahydroquinoline derivatives, which are structurally similar to tetrahydroquinazolines, have been assessed for their cytotoxic effects on various cancer cell lines.

One study found that a 3-(1-naphthyl)methyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivative (Compound 4a ) significantly inhibited the viability of human non-small cell lung cancer (A549) and colon cancer (HCT-116) cells, with IC50 values of 11.33 ± 0.67 µM and 13.01 ± 1.1 µM, respectively. nih.gov Notably, this compound exhibited minimal toxicity toward non-malignant human kidney cells (HEK293), suggesting a degree of selectivity for cancer cells. nih.gov

In another study, a series of novel tetrahydroquinoline derivatives were evaluated, with several compounds showing significant anticancer activity. nih.gov A pyrazolo quinoline (B57606) derivative (Compound 15 ) was particularly potent, with IC50 values of 15.16 µM against MCF-7 (breast cancer), 18.74 µM against HepG-2 (liver cancer), and 18.68 µM against A549 cells. nih.gov This compound also demonstrated a favorable selectivity index when compared to its effect on normal human fibroblast (HSF) cells. nih.gov

Furthermore, in the context of KRASG12C inhibition, optimized quinazoline-based compounds have been shown to suppress the growth of cancer cells harboring the G12C mutation at sub-micromolar concentrations. nih.gov The cellular potency of these inhibitors often correlates with their ability to engage the KRASG12C target and inhibit downstream signaling pathways. nih.gov

In Vitro Cytotoxicity (IC50) of Tetrahydroquinoline/one Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound 4a | A549 | Non-Small Cell Lung | 11.33 ± 0.67 |

| Compound 4a | HCT-116 | Colon | 13.01 ± 1.1 |

| Compound 15 | MCF-7 | Breast | 15.16 |

| Compound 15 | HepG-2 | Liver | 18.74 |

| Compound 15 | A549 | Non-Small Cell Lung | 18.68 |

| Data compiled from studies on tetrahydroquinoline and tetrahydroquinolinone derivatives. nih.govnih.gov |

Antiproliferative Activity against Cultured Human Cancer Cells

While the broader class of quinazoline derivatives is well-known for its anticancer properties, specific studies detailing the antiproliferative effects of this compound derivatives against human cancer cell lines are not readily found in the searched literature.

Research on related scaffolds, such as 5,6,7,8-tetrahydrobenzo nih.govfigshare.comthieno[2,3-d]pyrimidines, has shown significant antiproliferative effects. For instance, certain derivatives of this class were potent inhibitors of cancer cell proliferation, with IC₅₀ values below 40 nM. mdpi.com One of the most active compounds from this series, a 2-NH₂ analogue, demonstrated an IC₅₀ of 9.0 nM against the MDA-MB-435 cancer cell line and was found to act as a microtubule depolymerizing agent. mdpi.com Another study on 6-arylindeno[1,2-c]quinoline derivatives, which share a fused heterocyclic system, also reported potent antiproliferative activities, with some compounds showing GI₅₀ values in the sub-micromolar range against various liver and lung cancer cell lines. researchgate.net

Although these compounds are not direct derivatives of this compound, their activity suggests that the tetrahydro-fused ring system is a viable scaffold for the design of novel antiproliferative agents. However, without direct experimental data, the specific potential of this compound derivatives remains speculative.

Antimicrobial Activity (e.g., Antibacterial against S. aureus, E. coli, P. aeruginosa)

There is a notable lack of specific experimental data concerning the antimicrobial activity of this compound derivatives against common bacterial pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

However, the broader family of tetrahydroquinazoline and quinoline derivatives has been a subject of antimicrobial research. For example, a study focused on the synthesis of novel 5,6,7,8-tetrahydroquinazoline derivatives and performed in silico screening for their potential antitubercular activity by examining their binding affinity to essential enzymes in Mycobacterium tuberculosis. nih.govnih.govmdpi.comresearchgate.net While this highlights the potential of the tetrahydroquinazoline skeleton as a basis for antimicrobial agents, it does not provide experimental data against the specific bacterial strains requested.